molecular formula C6H10ClN3O2 B1379328 (3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride CAS No. 1431964-50-9

(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride

Cat. No.: B1379328
CAS No.: 1431964-50-9
M. Wt: 191.61 g/mol
InChI Key: FWJKHZFTMWQBQQ-UHFFFAOYSA-N
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Description

(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C6H9N3O2·HCl It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include the use of continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, electrophiles.

Major Products Formed

Mechanism of Action

The mechanism of action of (3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

2-(3-amino-4-methylpyrazol-1-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c1-4-2-9(3-5(10)11)8-6(4)7;/h2H,3H2,1H3,(H2,7,8)(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJKHZFTMWQBQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1N)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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